REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3](=O)[CH2:4][C:5]#[N:6].[OH:10][NH:11]C(N)=O>CO>[F:1][C:2]([F:9])([F:8])[C:3]1[CH:4]=[C:5]([NH2:6])[O:10][N:11]=1
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC#N)=O)(F)F
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
ONC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 150 hours
|
Duration
|
150 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NOC(=C1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |